2-Chloro-5-(1-cyanocyclopropyl)benzoicacid
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Overview
Description
2-Chloro-5-(1-cyanocyclopropyl)benzoic acid is an organic compound that features a chloro group, a cyanocyclopropyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-cyanocyclopropyl)benzoic acid typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclopropanation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1-cyanocyclopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the chloro group to a hydroxyl group or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-Chloro-5-(1-cyanocyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Chloro-5-(1-cyanocyclopropyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 2-Chloro-5-iodobenzoic acid
- 2-Chloro-5-(trifluoromethyl)benzoic acid
Uniqueness
2-Chloro-5-(1-cyanocyclopropyl)benzoic acid is unique due to the presence of the cyanocyclopropyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C11H8ClNO2 |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
2-chloro-5-(1-cyanocyclopropyl)benzoic acid |
InChI |
InChI=1S/C11H8ClNO2/c12-9-2-1-7(5-8(9)10(14)15)11(6-13)3-4-11/h1-2,5H,3-4H2,(H,14,15) |
InChI Key |
OOPARMRZQZFJKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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